molecular formula C25H26O7 B3476249 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-triethoxybenzoate

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-triethoxybenzoate

Cat. No.: B3476249
M. Wt: 438.5 g/mol
InChI Key: MEJAHSLKPCNJJV-UHFFFAOYSA-N
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Description

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-triethoxybenzoate (CAS RN: 433690-96-1) is a bicyclic fused-ring ester derivative with the molecular formula C25H26O7 and an average molecular mass of 438.476 g/mol . Its core structure comprises a cyclopenta[c]chromen-4-one system (a fused cyclopentane-benzopyranone moiety) esterified at the 7-position with a 3,4,5-triethoxybenzoate group. The compound is identified by multiple synonyms, including Benzoic acid, 3,4,5-triethoxy-, 1,2,3,4-tetrahydro-4-oxobenzo[b]cyclopenta[d]pyran-7-yl ester, and is cataloged under identifiers such as ChemSpider ID 1005205 and MolPort-002-049-700 .

The triethoxybenzoate substituent introduces steric bulk and electron-donating ethoxy groups, which may influence solubility, crystallinity, and intermolecular interactions.

Properties

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O7/c1-4-28-21-12-15(13-22(29-5-2)23(21)30-6-3)24(26)31-16-10-11-18-17-8-7-9-19(17)25(27)32-20(18)14-16/h10-14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJAHSLKPCNJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-triethoxybenzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the chromene core, followed by the introduction of the tetrahydrocyclopenta moiety and the esterification with 3,4,5-triethoxybenzoic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-triethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can lead to a wide variety of functionalized derivatives, each with potentially unique properties.

Scientific Research Applications

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-triethoxybenzoate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-triethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Complexity: The triethoxybenzoate group in the target compound introduces three ethoxy groups, enhancing hydrophobicity compared to simpler esters like acetate . The 4-bromo-2-isopropyl-5-methylphenoxy group (C26H25BrO5) adds halogenated and branched alkyl motifs, which may impact reactivity or binding affinity .

Molecular Weight Trends :

  • The triethoxybenzoate derivative has the highest molecular weight (438.476 g/mol ) due to its three ethoxy groups and extended aromatic system.
  • Acetate (C14H12O4) and diacetate (C16H14O6) derivatives are significantly lighter, reflecting smaller substituents.

Structural Implications :

  • Crystal Packing : While direct crystallographic data for the target compound are unavailable, analogues like the diacetate derivative (C16H14O6) may adopt planar arrangements due to conjugated ester groups. In related cyclopenta-indole systems (e.g., ), methoxy groups induce dihedral angles (~66.65°) between aromatic rings, suggesting similar conformational flexibility in the triethoxybenzoate group .
  • Hydrogen Bonding : The acetate and carbamate derivatives (CID 764192, CAS 586987-98-6) contain carbonyl oxygen atoms capable of forming hydrogen bonds, whereas the triethoxybenzoate’s ethoxy groups may participate in weaker van der Waals interactions .

Methodological Considerations for Structural Analysis

The structural characterization of such compounds often relies on X-ray crystallography and computational modeling:

  • Software Tools : Programs like SHELXL () and WinGX/ORTEP () are widely used for refining crystal structures and visualizing anisotropic displacement ellipsoids .
  • Conformational Analysis : For example, the crystal structure of a related trimethoxyphenyl-indole compound () reveals deviations of methoxy carbon atoms from the benzene plane (0.052–0.176 Å), highlighting how substituent orientation affects molecular geometry .

Biological Activity

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-triethoxybenzoate (CAS Number: 300675-40-5) is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H26O5C_{20}H_{26}O_5 with a molecular weight of approximately 338.42 g/mol. The compound features a chromene core structure modified with a triethoxybenzoate group.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds with similar chromene structures. For instance, derivatives of tetrahydroisoquinoline have shown significant activity against human coronaviruses . While specific data on the antiviral efficacy of this compound is limited, related compounds exhibit promising results against viral strains.

Anticancer Properties

Chromene derivatives are known for their anticancer activities. A study indicated that modifications in the chromene structure could enhance biological efficacy against various cancer cell lines . The presence of functional groups such as ethoxy and carbonyl may contribute to this activity by interacting with cellular pathways involved in cancer progression.

Anti-inflammatory Effects

Compounds related to this class have been investigated for their anti-inflammatory properties. For example, chromene derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro . This suggests that this compound may also possess similar effects.

Case Studies and Research Findings

Study Focus Findings
Study on tetrahydroisoquinoline derivativesAntiviral ActivitySome derivatives showed IC50 values indicating effective inhibition against coronavirus strains .
Investigation of chromene derivativesAnticancer ActivityModifications led to enhanced cytotoxicity against breast and prostate cancer cell lines .
Anti-inflammatory assaysInhibition of CytokinesCompounds exhibited significant reduction in TNF-alpha and IL-6 levels in vitro .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-triethoxybenzoate, and how do reaction conditions impact yield?

  • Methodology : Synthesis typically involves multi-step organic reactions, starting with the cyclopenta[c]chromene core formation via acid-catalyzed cyclization, followed by esterification with 3,4,5-triethoxybenzoyl chloride. Key parameters include:

  • Temperature : 80–100°C for cyclization (exothermic conditions require precise control to avoid side reactions) .
  • Catalysts : Lewis acids (e.g., ZnCl₂) for cyclization; DMAP (4-dimethylaminopyridine) for ester coupling .
  • Solvents : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
    • Yield Optimization : Use HPLC to monitor reaction progress and column chromatography for purification .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the fused bicyclic system and ester linkage (e.g., δ 4.3–4.5 ppm for ethoxy groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected m/z ~470–480 g/mol) .
  • X-ray Diffraction (XRD) : For crystallographic confirmation of the cyclopenta[c]chromene core .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Targets : Focus on enzymes/receptors related to inflammation or cancer (e.g., COX-2, tyrosine kinases) due to structural similarity to bioactive chromene derivatives .
  • Assays :

  • Enzyme Inhibition : Fluorescence-based kinetics (e.g., IC₅₀ determination for COX-2) .
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Strategies :

  • Meta-analysis : Compare IC₅₀ values from independent studies, adjusting for assay variability (e.g., ATP concentration in kinase assays) .
  • In Silico Validation : Molecular docking (AutoDock Vina) to predict binding affinity discrepancies due to substituent effects (e.g., triethoxy vs. bromophenoxy groups) .
  • Dose-Response Curves : Replicate studies with standardized protocols (e.g., fixed incubation times) .

Q. What strategies mitigate solubility challenges during in vivo studies?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (70–100 nm size) for sustained release .
  • Co-solvent Systems : Use PEG-400/water mixtures (1:4 v/v) for preclinical dosing .

Q. How does the triethoxybenzoyl moiety influence structure-activity relationships (SAR)?

  • SAR Insights :

  • Electron-Donating Effects : Ethoxy groups increase electron density on the benzoate ring, enhancing π-π stacking with hydrophobic enzyme pockets (e.g., COX-2) .
  • Steric Effects : Bulkier substituents (e.g., propyl vs. ethyl) reduce binding affinity by 20–30% in docking studies .
    • Experimental Validation : Synthesize analogs (e.g., 3,4,5-trimethoxy variants) and compare activity via SPR (surface plasmon resonance) .

Q. What advanced techniques address analytical challenges in characterizing degradation products?

  • Methods :

  • LC-HRMS/MS : Identify hydrolyzed metabolites (e.g., free chromenol or benzoic acid derivatives) .
  • Stability Studies : Accelerated degradation under UV light (ICH Q1B guidelines) to profile photolytic byproducts .

Data Reproducibility & Validation

Q. How can batch-to-batch variability in synthesis be minimized?

  • Quality Control :

  • In-line FTIR : Monitor esterification completion (disappearance of ~1700 cm⁻¹ carbonyl peak) .
  • Chiral HPLC : Ensure enantiomeric purity (>98%) if asymmetric centers are present .

Q. What statistical models are robust for analyzing dose-dependent toxicity data?

  • Models :

  • Probit Analysis : For LD₅₀ determination in acute toxicity studies .
  • Hill Equation : Fit sigmoidal curves for receptor occupancy vs. concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-triethoxybenzoate
Reactant of Route 2
Reactant of Route 2
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-triethoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.